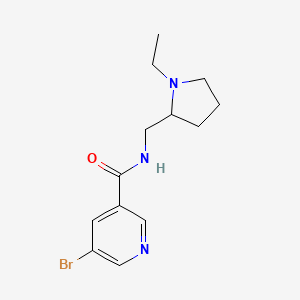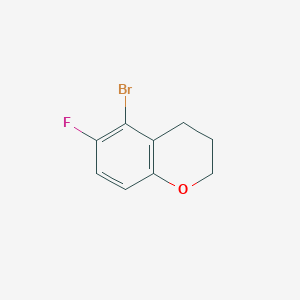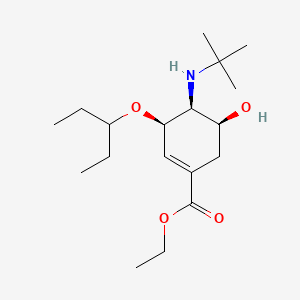
5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide involves several steps. One common method includes the reaction of 5-bromonicotinic acid with (1-ethylpyrrolidin-2-yl)methanamine under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide can be compared with similar compounds such as:
5-Bromo-N-((1-methylpyrrolidin-2-yl)methyl)nicotinamide: Similar structure but with a methyl group instead of an ethyl group.
5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxybenzamide: Contains additional methoxy groups on the benzene ring.
Properties
Molecular Formula |
C13H18BrN3O |
|---|---|
Molecular Weight |
312.21 g/mol |
IUPAC Name |
5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H18BrN3O/c1-2-17-5-3-4-12(17)9-16-13(18)10-6-11(14)8-15-7-10/h6-8,12H,2-5,9H2,1H3,(H,16,18) |
InChI Key |
ZCASORRGQJQDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















